2-Aminocyclobutanecarboxamide
Description
Significance of Cyclobutane (B1203170) Cores in Organic and Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, possesses a unique set of stereochemical and physicochemical properties that make it an attractive scaffold in organic synthesis and medicinal chemistry. vilniustech.ltnih.gov Its inherent ring strain and non-planar, puckered conformation provide a three-dimensional (3D) geometry that can be exploited to orient substituents in specific spatial arrangements. nih.govru.nl This 3D nature is increasingly recognized as a crucial factor in designing molecules that can effectively interact with the complex architectures of biological targets. nih.gov
In medicinal chemistry, the incorporation of a cyclobutane core can offer several advantages. vilniustech.ltnih.gov It can serve as a bioisosteric replacement for other cyclic systems or even aromatic rings, potentially improving a molecule's physicochemical properties and metabolic stability. nih.gov The rigid framework of the cyclobutane ring can also be used to conformationally constrain flexible molecules, which can lead to enhanced binding affinity and selectivity for their biological targets. nih.gov Furthermore, the cyclobutane motif is found in a number of natural products with notable biological activities. nih.govresearchgate.net The development of new synthetic methodologies has made the incorporation of this structural unit more accessible to chemists, fueling its growing use in drug discovery programs. nih.govresearchgate.net
Overview of Research Trajectories for 2-Aminocyclobutanecarboxamide
Research into this compound and its derivatives is primarily focused on their potential as building blocks in the synthesis of more complex molecules with desired biological activities. The presence of both an amino group and a carboxamide group on the cyclobutane scaffold provides two key points for chemical modification, allowing for the systematic exploration of chemical space.
Another significant area of investigation is the incorporation of the this compound core into larger molecular frameworks to create novel compounds for screening in various biological assays. This approach leverages the desirable properties of the cyclobutane ring to generate libraries of diverse molecules. The exploration of these derivatives aims to identify new chemical entities with potential applications in various areas of therapeutic research.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 98069-55-7 |
| Molecular Formula | C5H10N2O |
| Molecular Weight | 114.15 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-aminocyclobutane-1-carboxamide |
InChI |
InChI=1S/C5H10N2O/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H2,7,8) |
InChI Key |
GYCOWFMUOXHPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminocyclobutanecarboxamide and Its Derivatives
Direct Synthetic Routes to the 2-Aminocyclobutanecarboxamide Core
The construction of the this compound framework can be achieved through two main strategies: forming the cyclobutane (B1203170) ring with the desired functionalities already in place or modifying a pre-existing cyclobutane scaffold.
Exploration of Cyclobutane-Forming Reactions
The creation of the cyclobutane ring is often accomplished through [2+2] cycloaddition reactions. nih.govorganic-chemistry.org These reactions involve the joining of two double-bonded molecules to form a four-membered ring. Both photochemical and thermal methods can be employed to facilitate these cycloadditions. nih.gov For instance, the reaction of an alkene with an isocyanate can directly lead to a β-lactam, a precursor that can be further elaborated to the target aminocyclobutane structure. Another approach involves the dimerization of specific alkenes under photochemical conditions to yield a cyclobutane ring. nih.gov The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition. catalyst-enabling-synthetic-chemistry.com
A notable example of cyclobutane formation involves the reaction of ethenesulfonyl fluoride (B91410) with dimethyl diazomalonate, which, under certain conditions, leads to a highly substituted cyclobutane derivative. uni-muenchen.deresearchgate.net While not a direct route to this compound, this illustrates the principle of constructing the cyclobutane core through cycloaddition and subsequent functional group manipulation.
Table 1: Examples of Cyclobutane-Forming Reactions
| Reactants | Conditions | Product Type | Reference |
| Alkene + Isocyanate | Varies | β-Lactam | researchgate.net |
| Dissimilar Acyclic Enones | Visible light, Ru(II) photocatalyst | Substituted Cyclobutane | organic-chemistry.org |
| Ethenesulfonyl Fluoride + Dimethyl Diazomalonate | 85°C | Highly Substituted Cyclobutane | uni-muenchen.de |
| Aryl Bis-enone Derivatives | Visible light, Eosin Y, LiBr | Bicyclo[3.2.0]heptanes | researchgate.net |
Functional Group Interconversions on Cyclobutane Scaffolds
An alternative to direct ring formation is the modification of existing cyclobutane structures. researchgate.netyoutube.com This approach often starts with a readily available cyclobutane derivative, such as a cyclobutanone (B123998) or a cyclobutanecarboxylic acid, and then introduces the amino and carboxamide functionalities through a series of chemical transformations. cognitoedu.org
Key transformations include:
Amination of Cyclobutanones: Cyclobutanones can be converted to the corresponding amines via reductive amination or through the formation of an oxime followed by reduction.
Curtius or Hofmann Rearrangement: A cyclobutanecarboxylic acid can be converted to an amine through these rearrangements, which involve the conversion of a carboxylic acid to an isocyanate intermediate, followed by hydrolysis.
Amide Formation: The carboxamide group can be introduced by reacting a cyclobutanecarboxylic acid or its activated derivative (e.g., an acyl chloride) with ammonia (B1221849) or an appropriate amine.
These interconversions allow for a modular approach to the synthesis, where the cyclobutane core is first established, and then the desired functional groups are installed. ocr.org.uk
Asymmetric Synthesis of Enantiopure this compound Isomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. beilstein-journals.org Therefore, the development of methods for the asymmetric synthesis of enantiomerically pure isomers of this compound is of paramount importance. diva-portal.orgresearchgate.net
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.comnih.gov Once the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various compounds, including those with cyclobutane rings. researchgate.netbath.ac.uk For example, a chiral auxiliary can be attached to a cyclobutane precursor to control the stereoselective introduction of the amino group. The diastereomers formed can then be separated, and the auxiliary can be cleaved to yield the enantiopure product. ub.edu
Table 2: Chiral Auxiliaries in Asymmetric Synthesis
| Auxiliary Type | Application | Key Feature | Reference |
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | High diastereoselectivity | researchgate.netbath.ac.uk |
| Camphor-derived auxiliaries | Aldol reactions | High diastereoselectivity | numberanalytics.com |
| Carbohydrate-derived auxiliaries | Diels-Alder reactions | High enantioselectivity | numberanalytics.com |
Organocatalytic and Metal-Catalyzed Asymmetric Syntheses
In recent years, organocatalysis and metal-catalyzed asymmetric reactions have emerged as powerful tools for the synthesis of chiral compounds. mdpi.commdpi.comrsc.org These methods offer the advantage of using small, chiral molecules (organocatalysts) or chiral metal complexes to catalyze the reaction enantioselectively, often with high efficiency and stereocontrol. catalyst-enabling-synthetic-chemistry.comnih.govscienceopen.com
Organocatalysis: Chiral amines, prolinol ethers, and thiourea (B124793) derivatives are examples of organocatalysts that can be used to promote asymmetric reactions. beilstein-journals.org For instance, an organocatalytic Michael addition to a cyclobutene (B1205218) derivative could be a potential route to enantiomerically enriched this compound precursors. researchgate.net
Metal-Catalyzed Asymmetric Synthesis: Transition metals like rhodium, iridium, and palladium, when complexed with chiral ligands, can catalyze a wide range of asymmetric transformations, including hydrogenations and C-N bond-forming reactions. diva-portal.orgmdpi.com An asymmetric hydrogenation of a suitable enamide precursor could provide a direct route to enantiopure this compound. mdpi.com Metal-catalyzed allylation is another powerful method for creating chiral centers. nih.gov
Diversification Strategies for this compound Derivatives
Once the core this compound scaffold is synthesized, its structure can be further modified to create a library of diverse derivatives. unibo.it This diversification is crucial for exploring the structure-activity relationships of these compounds.
Common diversification strategies include:
N-Alkylation and N-Arylation: The amino group can be functionalized with various alkyl or aryl groups through reactions with alkyl halides or through metal-catalyzed cross-coupling reactions.
Modification of the Carboxamide: The carboxamide nitrogen can also be substituted, or the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with different amines to form a variety of amides.
Substitution on the Cyclobutane Ring: If the initial synthesis allows, further functionalization of the cyclobutane ring itself can be achieved, introducing additional substituents to explore their impact on the molecule's properties.
These diversification strategies allow for the systematic exploration of the chemical space around the this compound core, which is essential for the development of new compounds with desired properties. cjournal.cz
Amidation and Amine Functionalization
The formation of the carboxamide and the functionalization of the amino group are critical steps in the synthesis of this compound and its analogs. These transformations are typically achieved through well-established organic chemistry reactions.
Direct amidation of the corresponding carboxylic acid, 2-aminocyclobutane-1-carboxylic acid, is a common route. This often requires the protection of the amino group, for example as a Boc (tert-butoxycarbonyl) derivative, to prevent side reactions. The protected acid can then be coupled with an amine source using standard peptide coupling reagents. A general synthesis involves protecting the amino group of a precursor like 2-aminocyclobutane-1-carboxylic acid, followed by condensation with an appropriate amine to form the amide, and subsequent deprotection to yield the desired product. researchgate.net
Alternatively, a tandem base-catalyzed amidation/aza-Michael addition protocol has been developed for cyclobutene-1-carboxylic acid. researchgate.netresearchgate.net This one-pot reaction with benzo[d]oxazol-2(3H)-ones leads to novel β-N-heterocyclic cyclobutane carboximide derivatives with a trans geometry. researchgate.netresearchgate.net The resulting carboximide is activated and can react smoothly with various nucleophiles, providing access to diverse derivatives. researchgate.net
Functionalization of the amine can be achieved through various methods. For instance, C-H arylation of an aminocyclobutane derivative using a palladium co-catalyst has been explored to furnish 3-phenylcyclobutylamine, which can then be converted to the corresponding carboxamide. calstate.edu Standard N-alkylation or acylation reactions can also be employed to modify the amino group, introducing further diversity. For example, reacting aminocyclobutane with pivaloyl chloride in the presence of triethylamine (B128534) yields the corresponding N-pivaloyl derivative. calstate.edu
Table 1: Selected Methods for Amidation and Amine Functionalization
| Reaction Type | Starting Material | Reagents | Product Type | Ref |
|---|---|---|---|---|
| Amide Coupling | N-Boc-2-aminocyclobutane-1-carboxylic acid | Amine, Coupling Agent (e.g., HBTU, DIEA) | N-substituted 2-(Boc-amino)cyclobutanecarboxamide | nih.gov |
| Tandem Amidation / aza-Michael Addition | Cyclobutene-1-carboxylic acid | Benzo[d]oxazol-2(3H)-one, Organic Base | β-N-heterocyclic cyclobutane carboximide | researchgate.netresearchgate.net |
| Amide Formation | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | Amine, Coupling Agent | Substituted cyclobutyl carboxamide | calstate.edu |
Cyclobutane Ring Substitutions
Introducing substituents onto the cyclobutane ring is a key strategy for creating a diverse library of this compound analogs. The stereochemical complexity and ring strain of cyclobutanes present unique synthetic challenges. calstate.edu
One powerful strategy involves a sequence of transition metal-catalyzed reactions. For example, a general method for the diastereo- and enantioselective introduction of four different substituents has been developed. nih.gov This approach utilizes a Rh(II)-catalyzed cyclopropanation, followed by a Ag(I)-catalyzed regioselective and stereospecific ring expansion to form a cyclobutenoate, and finally a Rh(I)-catalyzed conjugate addition to install the fourth substituent. nih.gov Similarly, solid-state intermolecular [2+2] cross-photoreactions can be used to generate cyclobutane rings with up to four different aryl substituents in a quantitative and stereospecific manner. nih.gov
Another approach starts with commercially available substituted cyclobutanes. For instance, Grignard addition to 3-oxocyclobutane-1-carboxylic acid can produce diastereomers of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid. calstate.edu These substituted carboxylic acids are then converted to their corresponding carboxamides via amide coupling reactions. calstate.edu Furthermore, N-heterocycle-substituted cyclobutanes can be synthesized from bromocyclobutanes using simple reagents, allowing for the incorporation of imidazoles, azoles, and nucleobase derivatives. researchgate.net
Table 2: Strategies for Cyclobutane Ring Substitution
| Reaction Type | Key Intermediate(s) | Catalysts/Reagents | Substitution Outcome | Ref |
|---|---|---|---|---|
| Sequential Catalysis | Diazo compound, Alkene, Aryl boronic acid | Rh(II), Ag(I), Rh(I) | Tetrasubstituted cyclobutane | nih.gov |
| [2+2] Photocycloaddition | Unsymmetrical alkenes | UV irradiation (solid state) | Tetrasubstituted cyclobutane | nih.gov |
| Grignard Addition | 3-oxocyclobutane-1-carboxylic acid | Grignard Reagent (e.g., MeMgBr) | 3-hydroxy-3-alkyl cyclobutane carboxylic acid | calstate.edu |
Formation of Peptide and Peptidomimetic Conjugates
2-Aminocyclobutane-1-carboxylic acid, the precursor to this compound, serves as a conformationally constrained β-amino acid. researchgate.netmmsl.cz Its incorporation into peptide chains yields peptidomimetics with unique structural properties. The cyclobutane scaffold restricts the conformational freedom of the peptide backbone, often inducing specific secondary structures like turns or folded conformations. researchgate.netacs.org
The synthesis of these conjugates typically employs standard solid-phase peptide synthesis (SPPS) techniques. nih.govbeilstein-journals.org The protected 2-aminocyclobutane-1-carboxylic acid monomer can be coupled to a growing peptide chain on a resin support using activating agents like HCTU or HBTU with a base such as NMM or DIEA. nih.govbeilstein-journals.org This allows for the creation of dipeptides, oligopeptides, and more complex peptide conjugates. researchgate.netresearchgate.netacs.org
For example, stereocontrolled methods have been developed to synthesize bis(cyclobutane) β-dipeptides. researchgate.netacs.org The relative cis/trans configuration of the substituents on the cyclobutane ring is a critical determinant of the resulting peptide's secondary structure. Peptides containing trans-cyclobutane residues tend to adopt more folded structures, stabilized by intramolecular hydrogen bonds, while those with cis-cyclobutane residues often form more extended, strand-like structures. researchgate.netacs.org This ability to control conformation makes these cyclobutane-containing peptidomimetics valuable tools for designing molecules that can mimic or disrupt protein-protein interactions. nih.gov The integration of these constrained amino acids with other small molecules or peptide sequences is a key strategy for enhancing therapeutic properties like metabolic stability and target selectivity. nih.govnih.govmdpi.com
Table 3: Examples of 2-Aminocyclobutane-based Peptidomimetics
| Compound Type | Cyclobutane Precursor | Synthetic Method | Structural Feature | Ref |
|---|---|---|---|---|
| Bis(cyclobutane) β-dipeptide | (+)-(1S,2R)- and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acid | Solution-phase coupling | Highly rigid structures with strong intramolecular hydrogen bonds | researchgate.netacs.org |
| β,γ-di- and tetrapeptides | (1R,2S)- and (1S,2S)-2-aminocyclobutane-1-carboxylic acid | Solution-phase synthesis | trans-cyclobutane residues induce folded structures; cis-residues induce strand-like structures | researchgate.net |
| Homo-oligomers | cis-2-amino-1-fluorocyclobutane-1-carboxylic acid | Solution-phase synthesis | Well-defined strand-like structure | researchgate.net |
Elucidation of Reaction Mechanisms in 2 Aminocyclobutanecarboxamide Synthesis and Transformation
Mechanistic Pathways of Cyclobutane (B1203170) Ring Formation
The construction of the strained four-membered cyclobutane ring is a synthetic challenge that is often addressed through cycloaddition reactions. The most prominent and widely utilized method for synthesizing the cyclobutane core of molecules like 2-Aminocyclobutanecarboxamide is the [2+2] photocycloaddition. researchgate.netacs.org This reaction involves the union of two doubly bonded carbon systems (olefins) under the influence of light to form a cyclobutane ring. Several mechanistic pathways can facilitate this transformation.
Direct Photochemical Excitation and Triplet Sensitization: The foundational mechanism for a [2+2] photocycloaddition involves the direct absorption of a photon by one of the olefin reactants. ucl.ac.uk This elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). acs.org The excited molecule can then react with a ground-state olefin to form the cyclobutane ring.
Alternatively, a more common and often more controllable pathway involves a triplet sensitizer (B1316253). ucl.ac.uk In this process, a separate molecule (the sensitizer) absorbs the light and becomes excited to its singlet state, followed by efficient intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet sensitizer can then transfer its energy to one of the olefin reactants, promoting it to its triplet state. This excited triplet olefin subsequently reacts with a ground-state partner in a stepwise fashion, typically involving the formation of a 1,4-diradical intermediate which then undergoes ring closure to yield the cyclobutane product. ucl.ac.uknih.gov A key step in the synthesis of the related compound, (±)-cis-2-amino-1-cyclobutanecarboxylic acid, utilizes a photochemical [2+2] cycloaddition between ethylene (B1197577) and uracil (B121893), which proceeds via such a mechanism. researchgate.net
Visible-Light Photocatalysis: A modern and powerful approach utilizes visible-light photocatalysis to drive the [2+2] cycloaddition. This method has been successfully applied to synthesize cyclobutane α-amino acid derivatives, which are structurally analogous to this compound. nih.gov In a representative example, an iridium-based photocatalyst, such as [Ir(dFCF₃ppy)₂dtbpy]PF₆, absorbs visible light and initiates a triplet energy transfer. nih.gov This process generates the excited triplet state of one of the reactants, typically the dehydroamino acid derivative, which then undergoes the cycloaddition with a styrene-type olefin. nih.gov This catalytic approach is advantageous as it operates under mild conditions and provides excellent control over the reaction.
Other mechanistic routes to aminocyclobutane systems include the acid-catalyzed thermal rearrangement of N-aryl 2-azabicyclo[3.1.0]hexanes, which can proceed through an initial protonation followed by a series of electrocyclic reactions. researchgate.net Another strategy involves the Michael addition of N-nucleophiles onto a cyclobutene (B1205218) ester intermediate, which is formed in-situ via dehydrobromination of a bromocyclobutane (B1266235) precursor. epfl.ch
Detailed Analysis of Key Bond-Forming and Bond-Breaking Processes
A chemical reaction is fundamentally a process of breaking existing chemical bonds and forming new ones. savemyexams.comlibretexts.org This process involves a change in the potential energy of the system, with bond breaking requiring an input of energy and bond formation releasing energy. khanacademy.org The synthesis and transformation of this compound involve a precise sequence of these events.
In Cyclobutane Ring Formation ([2+2] Photocycloaddition): The core of the synthesis is the [2+2] cycloaddition, where the defining bond-forming events are the creation of two new carbon-carbon sigma (σ) bonds. These bonds collectively form the cyclobutane ring. Concurrently, the key bond-breaking events are the cleavage of the pi (π) bonds of the two participating olefinic reactants. acs.org
For instance, in the reaction between an activated aminoacrylate precursor and an alkene:
Bonds Broken:
One C=C π-bond in the aminoacrylate.
One C=C π-bond in the alkene.
Bonds Formed:
Two new C-C σ-bonds, creating the four-membered ring.
In Post-Cycloaddition Transformations: Often, the initial cycloadduct is not the final product but a precursor that requires further modification. For example, if uracil is used as a reactant in a photocycloaddition with ethylene to create the aminocyclobutane skeleton, the resulting bicyclic adduct must be transformed. researchgate.net This involves:
Bond Breaking: Cleavage of C-N and C=O bonds within the uracil ring structure through processes like hydrolysis or reduction. A retro-Mannich fragmentation is one such process observed in similar systems, involving the cleavage of C-C and C-N bonds. ucl.ac.uk
Bond Forming: Formation of new C-H and N-H bonds as the protecting or carrier groups are removed and the amino and carboxamide functionalities are revealed.
The table below summarizes the primary bond changes in a typical synthetic sequence.
| Reaction Stage | Process | Key Bonds Broken | Key Bonds Formed |
| Ring Formation | [2+2] Photocycloaddition | 1 x C=C (π), 1 x C=C (π) | 2 x C-C (σ) |
| Intermediate Processing | Hydrolysis/Reduction | C-N (σ), C=O (π) | C-H (σ), N-H (σ), O-H (σ) |
| Functionalization | Amide Coupling (from acid) | C-O (σ), O-H (σ) | C-N (σ), N-H (σ) |
This table presents a generalized sequence. Specific reagents and reaction conditions will determine the exact bonds involved.
Catalytic Roles in Reaction Kinetics and Selectivity
Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. researchgate.net In the synthesis of complex molecules like this compound, catalysts are indispensable for controlling both the speed (kinetics) and the stereochemical outcome (selectivity) of the reaction.
Enhancing Reaction Kinetics: Visible-light photocatalysts, such as iridium and ruthenium complexes, are particularly effective at accelerating [2+2] cycloaddition reactions. calstate.edunih.gov The catalyst's role begins with the absorption of low-energy visible light, a process the reactants cannot perform efficiently on their own. This absorbed energy promotes the catalyst to an excited state, enabling it to act as a potent energy transfer agent. By transferring this energy to a substrate molecule, it generates a highly reactive triplet state, initiating the cycloaddition. nih.gov This catalytic cycle dramatically increases the rate at which the product is formed under mild temperature and pressure conditions.
Controlling Selectivity: Perhaps the most critical role of catalysis in this context is directing selectivity. The synthesis of polysubstituted cyclobutanes can lead to a complex mixture of stereoisomers. Catalysts can provide the necessary stereochemical control.
Stereoselectivity: In the photocatalytic [2+2] cycloaddition for making cyclobutane α-amino acids, the iridium catalyst facilitates a triplet energy transfer mechanism that results in high diastereoselectivity. nih.gov The specific coordination of the reactants with the catalyst can create a chiral environment that favors the formation of one stereoisomer over others.
Regioselectivity: In other transformations, such as the palladium-catalyzed C-H arylation of aminocyclobutane, the catalyst's interaction with a directing group on the substrate ensures that the reaction occurs at a specific position (e.g., the cis-3-position). calstate.edu The catalytic cycle involves coordination of the palladium to the directing group, followed by a concerted metalation-deprotonation at the desired C-H bond, ensuring high regioselectivity. calstate.edu
Chemoselectivity: Catalysts can also differentiate between multiple reactive sites on a molecule. For example, silylium (B1239981) catalysts have been used to achieve selective (4+2) annulation reactions with aminocyclobutane esters, reacting specifically with indole (B1671886) partners while leaving other functional groups untouched. researchgate.net
The following table, adapted from research on photocatalytic [2+2] cycloadditions, illustrates how catalyst choice and conditions can influence reaction outcomes. nih.gov
| Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| [Ir(dFCF₃ppy)₂dtbpy]PF₆ | Dioxane | 24 | 65 | >20:1 |
| Ru(bpy)₃Cl₂ | Dioxane | 24 | <5 | - |
| fac-Ir(ppy)₃ | Dioxane | 24 | 15 | >20:1 |
| No Catalyst | Dioxane | 24 | 0 | - |
Data adapted from a study on the synthesis of cyclobutane α-amino acids, demonstrating the superior performance of the specific iridium photocatalyst. nih.gov
Stereochemical Investigations of 2 Aminocyclobutanecarboxamide
Conformational Analysis of the Cyclobutane (B1203170) Ring System
The cyclobutane ring, the core structure of 2-aminocyclobutanecarboxamide, is not planar. A flat cyclobutane would suffer from significant torsional strain due to the eclipsing of all eight hydrogen atoms, alongside considerable angle strain from C-C-C bond angles of 90°, a major deviation from the ideal 109.5° for sp³ hybridized carbon. chemistrysteps.comdalalinstitute.com To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. dalalinstitute.comlibretexts.org In this conformation, one carbon atom is bent out of the plane formed by the other three, at an angle of about 25°. dalalinstitute.com This puckering reduces torsional strain by moving the C-H bonds away from a fully eclipsed arrangement. libretexts.org
This puckering is not static; the ring undergoes a rapid interconversion between two equivalent butterfly conformations, passing through the higher-energy planar state as a transition. saskoer.ca This process is often referred to as ring inversion, though it is a continuous bond rotation. saskoer.ca The energy barrier for this inversion in unsubstituted cyclobutane is very low. saskoer.ca
| Strain Component | Description | Impact on Cyclobutane |
| Angle Strain | Deviation from ideal tetrahedral bond angle (109.5°). | In its puckered form, cyclobutane has internal angles of about 88°, resulting in significant angle strain. libretexts.orgsaskoer.ca |
| Torsional Strain | Repulsive forces between bonding electrons of adjacent atoms. | Puckering reduces, but does not eliminate, torsional strain as C-H bonds are not perfectly staggered. chemistrysteps.comlibretexts.org |
| Ring Strain | The combination of angle and torsional strain. | The total ring strain for cyclobutane is approximately 110 kJ/mol. chemistrysteps.comlibretexts.org |
Relative and Absolute Stereochemistry Determination
The stereochemistry of this compound is defined at two levels: relative and absolute. Relative configuration describes the spatial relationship between the amino and carboxamide groups, designated as cis (on the same side of the ring) or trans (on opposite sides). ox.ac.uk Absolute configuration describes the precise 3D arrangement of substituents at each of the two chiral centers (C1 and C2), unambiguously defined by the Cahn-Ingold-Prelog (R/S) system. ox.ac.uklibretexts.org
The determination of these stereochemical features relies on various analytical techniques:
X-ray Crystallography: This is the most definitive method for determining both the relative and absolute configuration of a molecule. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal of a specific stereoisomer, a detailed three-dimensional map of electron density can be generated, revealing the precise location of each atom. thieme-connect.de This allows for unambiguous assignment of cis/trans isomerism and the R/S configuration at each stereocenter. thieme-connect.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative configuration. NOESY detects through-space interactions between protons. For the cis isomer of this compound, protons on the amino and carboxamide-bearing carbons that are on the same face of the ring would show a stronger NOE signal compared to the trans isomer.
Chemical Correlation: This method establishes the configuration of a molecule by converting it through a series of stereospecific reactions into a compound of known absolute configuration. ox.ac.uklibretexts.org For example, if a derivative of this compound could be chemically transformed into a known amino acid or other chiral molecule without affecting the stereocenters of interest, its absolute configuration could be inferred. libretexts.orgthieme-connect.de
It is crucial to note that enantiomers (non-superimposable mirror images, e.g., (1R,2R) vs. (1S,2S)) have identical physical properties in an achiral environment, but diastereomers (cis vs. trans isomers) have different physical and chemical properties. ox.ac.uk
Diastereoselective and Enantioselective Transformations
The synthesis of specific stereoisomers of this compound requires stereoselective chemical transformations. These reactions are designed to favor the formation of one stereoisomer over others.
Diastereoselective Synthesis: This type of synthesis aims to selectively produce one diastereomer over another (e.g., trans over cis). A notable strategy involves the tandem base-catalyzed amidation/aza-Michael addition. researchgate.net In this approach, a precursor like cyclobutene-1-carboxylic acid can be activated and reacted with a nitrogen nucleophile. The subsequent intramolecular or intermolecular aza-Michael addition to the cyclobutene (B1205218) ring can proceed with high diastereoselectivity, often favoring the formation of the trans product due to thermodynamic stability, where the bulky groups orient themselves to minimize steric clash. researchgate.netresearchgate.net
Enantioselective Synthesis: This is a more challenging process that aims to produce a single enantiomer. This is often achieved using chiral catalysts. For instance, the synthesis of related thio-substituted cyclobutanes has been accomplished with high enantioselectivity using a chiral cinchona-based squaramide bifunctional acid–base catalyst. researchgate.net Such catalysts create a chiral environment around the reactants, guiding the reaction to form predominantly one enantiomer. A similar catalytic approach could potentially be adapted for the synthesis of enantiomerically pure this compound derivatives. The goal of these methods is to achieve a high diastereomeric ratio (dr) or high enantiomeric excess (ee).
These stereoselective transformations are vital for accessing novel β-N-heterocyclic cyclobutane derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net
Influence of Stereochemistry on Molecular Recognition and Interactions
Stereochemistry is a fundamental determinant of a molecule's function, particularly in biological systems where interactions are highly specific. nih.gov The precise three-dimensional arrangement of the amino and carboxamide groups in this compound dictates its ability to participate in molecular recognition and intermolecular interactions. nih.govnih.gov
The relative (cis/trans) and absolute (R/S) configurations define the shape of the molecule and the spatial orientation of its key functional groups, which are capable of acting as hydrogen bond donors (the N-H of the amine and amide) and acceptors (the C=O of the amide). The ability to form specific hydrogen bonding patterns is critical for binding to biological targets like enzymes or receptors. nih.gov
Structural Characterization and Analysis Techniques for 2 Aminocyclobutanecarboxamide
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds in both solution and solid states. Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry offer unparalleled insights into the atomic arrangement and composition of 2-Aminocyclobutanecarboxamide.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. omicsonline.org For a molecule like this compound, multi-dimensional NMR experiments are crucial for unambiguously assigning the signals of each proton and carbon atom. ethz.ch
The proton (¹H) NMR spectrum of the cyclobutane (B1203170) ring is expected to show complex signals due to the puckered, non-planar conformation of the ring, which makes the axial and equatorial protons chemically non-equivalent. nih.govnih.gov The protons on the cyclobutane ring typically resonate in the range of 1.8-2.5 ppm. researchgate.net The methine proton adjacent to the amine group (C2-H) and the methine proton adjacent to the carboxamide group (C1-H) would appear at a lower field due to the deshielding effect of the electronegative nitrogen and carbonyl groups.
Two-dimensional (2D) NMR experiments are essential for connecting the atoms within the molecular structure:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methine protons (C1-H and C2-H) and their neighboring methylene (B1212753) protons on the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon of the amide) and for piecing together the entire molecular skeleton by observing long-range couplings, for instance, from the C2-H to the carbonyl carbon. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C=O (Amide) | - | 175-180 | H on C1, NH₂ (amide) |
| C1-H | 2.5-3.5 | 45-55 | C=O, C2, C4 |
| C2-H | 2.8-3.8 | 50-60 | C1, C3, C=O |
| C3-H₂ | 1.8-2.5 | 20-30 | C2, C4, C1 |
| C4-H₂ | 1.8-2.5 | 20-30 | C1, C3, C2 |
| NH₂ (Amine) | 1.5-3.0 (broad) | - | C2 |
| NH₂ (Amide) | 6.0-8.0 (broad) | - | C=O |
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. wikipedia.org For this compound (C₅H₁₀N₂O), the exact mass of the molecular ion (M⁺) provides high-confidence confirmation of its chemical formula.
Electron Impact (EI) ionization often causes the molecular ion to fragment into smaller, charged pieces. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. libretexts.org Key fragmentation pathways for this compound would include:
Alpha-Cleavage: The bonds adjacent to the amine and carbonyl groups are prone to breaking. Cleavage adjacent to the amine group is a predominant fragmentation mode for aliphatic amines. miamioh.edu
Loss of Amide Group: Fragmentation can lead to the loss of the carboxamide group (-CONH₂) or parts of it.
Ring Opening/Cleavage: The strained cyclobutane ring can undergo cleavage, leading to characteristic fragment ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 114 | [C₅H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 97 | [M - NH₃]⁺ | Loss of ammonia (B1221849) from the primary amine |
| 70 | [M - CONH₂]⁺ | Alpha-cleavage with loss of the carboxamide radical |
| 56 | [C₄H₈]⁺ | Cleavage and loss of the functional groups |
| 44 | [CONH₂]⁺ | Fragment corresponding to the carboxamide group |
Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecule's constitution, configuration, and conformation. researchgate.net
A successful crystallographic study of this compound would yield a three-dimensional model of the molecule, providing exact data on:
Bond Lengths and Angles: Confirming the expected values for C-C, C-N, and C=O bonds. The C-C bond lengths within the cyclobutane ring are typically around 1.55-1.57 Å. nih.govresearchgate.net
Conformation: The cyclobutane ring is not planar and adopts a puckered or folded conformation to relieve torsional strain. nih.gov Crystallography would determine the exact puckering angle.
Stereochemistry: The relative positions of the amine and carboxamide substituents (cis or trans) would be unequivocally determined.
Intermolecular Interactions: In the solid state, the amine and amide functional groups are capable of forming strong hydrogen bonds. Crystallography would reveal the complete network of these interactions, which dictates the crystal packing. rsc.org
Vibrational Spectroscopy for Functional Group Identification and Confirmation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. pitt.edu
For this compound, the IR spectrum would show distinct absorption bands corresponding to the vibrations of its primary amine and primary amide groups. spcmc.ac.in
N-H Stretching: The primary amine (-NH₂) group will typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. spcmc.ac.inorgchemboulder.com The primary amide (-CONH₂) also exhibits two N-H stretching bands, usually between 3370 and 3170 cm⁻¹. spectroscopyonline.com
C=O Stretching (Amide I): A very strong and sharp absorption band, known as the Amide I band, is expected in the range of 1690-1650 cm⁻¹ due to the carbonyl stretch of the amide group. pressbooks.publibretexts.org
N-H Bending (Amide II): Primary amides show a strong bending vibration (scissoring) in the 1650-1620 cm⁻¹ region. spectroscopyonline.com This is often coupled with the C-N stretching vibration.
C-N Stretching: The stretching of the C-N bond in both the amine and amide groups will appear in the fingerprint region, typically between 1250-1020 cm⁻¹ for aliphatic amines. orgchemboulder.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Two Bands |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |
| Primary Amide (R-CONH₂) | N-H Stretch (asymmetric & symmetric) | 3370 - 3170 | Medium, Two Bands |
| Primary Amide (R-CONH₂) | C=O Stretch (Amide I) | 1690 - 1650 | Strong |
| Primary Amide (R-CONH₂) | N-H Bend (Amide II) | 1650 - 1620 | Strong |
| Alkane C-H | C-H Stretch | 2950 - 2850 | Medium to Strong |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about electron distribution, molecular orbital energies, and the propensity for chemical reactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For a molecule like 2-Aminocyclobutanecarboxamide, DFT calculations could be employed to determine a variety of properties. For instance, geometry optimization would reveal the most stable three-dimensional arrangement of the atoms. Subsequent frequency calculations can confirm that this structure corresponds to a true energy minimum and provide vibrational frequencies that could be compared with experimental infrared or Raman spectra.
Furthermore, DFT can be used to calculate global reactivity descriptors. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). | |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). | |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. | |
| Ionization Potential | The energy required to remove an electron. | |
| Electron Affinity | The energy released when an electron is added. | |
| Electronegativity | A measure of the atom's ability to attract shared electrons. | |
| Hardness | A measure of resistance to change in electron distribution. | |
| Softness | The reciprocal of hardness, indicating higher reactivity. |
Note: The values in this table are hypothetical and would need to be calculated using specific DFT functionals and basis sets.
Ab Initio Methods for Mechanistic Insights
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate mechanistic insights. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to study reaction mechanisms involving this compound with high confidence. For example, these methods could be used to map out the potential energy surface for a reaction, identifying transition states and intermediates, and thereby elucidating the detailed steps of a chemical transformation.
Molecular Dynamics Simulations for Conformational Landscapes
The four-membered ring of cyclobutane (B1203170) endows this compound with a degree of conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the accessible conformations of a molecule over time. By simulating the motion of atoms based on a force field, MD can reveal the preferred puckering of the cyclobutane ring and the orientation of the amino and carboxamide substituents. Understanding the conformational landscape is crucial as different conformers can exhibit different biological activities or reactivity. The results of MD simulations can be used to generate a Ramachandran-like plot for the cyclobutane ring, showing the energetically favorable regions of conformational space.
In Silico Prediction of Reaction Pathways and Transition States
Computational tools can be used to predict the likely reaction pathways for this compound. By modeling the interaction of the molecule with various reagents, it is possible to identify potential reaction products and the transition states that lead to their formation. Techniques such as transition state theory can then be used to calculate reaction rates. This in silico approach can guide synthetic chemists in designing efficient routes to new derivatives of this compound and in understanding its stability and degradation pathways. For instance, the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon in the carboxamide group could be computationally assessed to predict their reactivity in various chemical environments.
Medicinal Chemistry and Biological Target Research
2-Aminocyclobutanecarboxamide as a Privileged Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for drug discovery. The cyclobutane (B1203170) ring, a key feature of this compound, is increasingly recognized as such a scaffold. google.comopenmedicinalchemistryjournal.com Its puckered conformation provides a defined three-dimensional geometry that can orient substituents in precise spatial arrangements, facilitating interactions with the binding sites of proteins and enzymes. google.com This conformational restriction can lead to improved potency and selectivity compared to more flexible acyclic analogues. figshare.com
Furthermore, the incorporation of a cyclobutane ring can enhance the metabolic stability of a drug candidate by shielding it from enzymatic degradation. google.com The carboxamide group itself is a common pharmacophore found in many approved drugs, known for its ability to form key hydrogen bonding interactions with biological targets. The combination of the rigid cyclobutane core and the versatile carboxamide functionality in this compound makes it a promising scaffold for the development of new bioactive molecules.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's structure affect its biological activity. While comprehensive SAR studies specifically on a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles of SAR can be illustrated through related cyclobutane-containing compounds.
For instance, in the development of cyclobutane-based integrin antagonists, researchers have systematically modified the side chains attached to the cyclobutane core to probe their interactions with the target receptor. nih.govnih.gov These studies have revealed the importance of the stereochemistry of the substituents on the cyclobutane ring and the optimal length and functionality of the side chains for achieving high potency.
A patent for amino-substituted cyclobutane carboxamides suggests that variations in the alkyl groups on the amino and carboxamide nitrogens, as well as the substitution pattern on the cyclobutane ring, can influence their activity as central nervous system depressants and analgesics. google.com This implies that even subtle structural changes can have a significant impact on the biological properties of these compounds. A hypothetical SAR table for this compound derivatives, based on general medicinal chemistry principles, is presented below to illustrate potential areas for modification and their expected impact on activity.
| Modification Site | Substituent (R) | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Amino Group (R1) | Small alkyl (e.g., -CH3) | May increase lipophilicity and cell permeability. | Can influence binding pocket interactions. |
| Aromatic ring | Could introduce π-π stacking interactions. | Potential for enhanced binding to aromatic residues in the target. | |
| Hydrogen bond donor/acceptor | May form additional hydrogen bonds with the target. | Can significantly increase binding affinity. | |
| Carboxamide (R2, R3) | Substitution on nitrogen (R2, R3) | Alters hydrogen bonding capacity and steric profile. | Can modulate solubility and target engagement. |
| Cyclic amines (e.g., piperidine) | Introduces conformational rigidity. | May improve selectivity and pharmacokinetic properties. | |
| Bioisosteric replacement (e.g., tetrazole) | Can alter metabolic stability and acidity. | May lead to improved oral bioavailability. | |
| Cyclobutane Ring | Additional substituents | Can probe for additional binding pockets. | May enhance potency and selectivity. |
| Stereochemistry (cis/trans) | Crucial for proper orientation in the binding site. | Different isomers can have vastly different activities. |
Computational Design of Novel Derivatives
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. For a scaffold like this compound, computational approaches can be invaluable in exploring the vast chemical space of its potential derivatives.
Scaffold hopping is a computational technique used to identify novel molecular frameworks that can mimic the biological activity of a known active compound by presenting similar key pharmacophoric features. acs.org Starting from the this compound core, a scaffold hopping strategy could involve replacing the cyclobutane ring with other small, rigid carbocyclic or heterocyclic rings, such as cyclopentane, cyclohexane, or even more exotic bicyclic systems. The goal is to discover new scaffolds that retain the desired biological activity while potentially offering improved properties, such as enhanced synthetic accessibility, better pharmacokinetic profiles, or novel intellectual property. For example, a virtual library of compounds with different core scaffolds but retaining the relative orientation of the amino and carboxamide groups could be generated and computationally screened against a biological target.
Bioisosteric replacement is a strategy where one functional group in a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The carboxamide moiety of this compound is a prime candidate for bioisosteric replacement. Amide bonds can be susceptible to enzymatic cleavage, and replacing them with more stable bioisosteres can lead to drugs with longer half-lives.
Common bioisosteres for the amide group include five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These rings can mimic the hydrogen bonding capabilities of the amide group while being more resistant to hydrolysis. For example, replacing the carboxamide group of a this compound derivative with a 1,2,4-oxadiazole (B8745197) could lead to a new series of compounds with potentially improved metabolic stability. Another approach could be the replacement of the trifluoroethylamine group for the arylamide group, which has been shown to improve potency and selectivity for certain enzymes like cathepsin K.
Molecular Mechanism of Action Investigations
Understanding the molecular mechanism of action of a compound is crucial for its development as a therapeutic agent. This involves identifying its biological targets and characterizing the molecular interactions that lead to its pharmacological effect.
While the specific biological targets of this compound itself are not extensively defined, derivatives of this scaffold have been investigated for their interactions with several important protein targets. A US patent discloses that certain amino-substituted cyclobutane carboxamides have shown potential as central nervous system depressants and analgesics, suggesting possible interactions with receptors or enzymes in the central nervous system. google.com
More recent research has pointed towards the potential for 1,2-substituted cyclobutanecarboxamides to act as inhibitors of various enzymes. These include:
G protein-coupled receptor 132 (GPR132): Involved in the modulation of immune function.
Monoacylglycerol lipase (B570770) (MAGL): An enzyme that plays a role in the endocannabinoid system and has been implicated in the viability of tumor cell lines.
RNA helicase DHX9: An enzyme involved in various cellular processes, and its inhibition is being explored as a potential cancer therapy.
Furthermore, the incorporation of 1-aminocyclobutane-1-carboxylic acid derivatives into peptides, such as the immunomodulatory peptide tuftsin (B1682037), has been shown to enhance biological activity, specifically the stimulation of interleukin-6 (IL-6) secretion by macrophages. This indicates that the cyclobutane amino acid scaffold can effectively interact with biological systems and modulate their function.
The table below summarizes some of the potential biological targets for derivatives of the this compound scaffold.
| Potential Biological Target | Therapeutic Area | Reference |
|---|---|---|
| Central Nervous System Receptors/Enzymes | Analgesia, Sedation | google.com |
| G protein-coupled receptor 132 (GPR132) | Immunology | |
| Monoacylglycerol lipase (MAGL) | Oncology | |
| RNA helicase DHX9 | Oncology | |
| Macrophage receptors (implicated by tuftsin analogs) | Immunomodulation |
Enzyme Inhibition and Receptor Modulation Studies
Studies on substituted cyclobutanecarboxamide (B75595) derivatives have revealed their potential to act as inhibitors of specific enzymes and modulators of cellular receptors. These findings suggest that the cyclobutane carboxamide core can be a valuable template for designing targeted therapeutic agents.
One notable example is N-CDPCB, a 1,1-substituted cyclobutanecarboxamide, which has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO). The FTO protein is an enzyme involved in the demethylation of RNA and has been implicated in the regulation of energy homeostasis and adipogenesis.
Furthermore, 1,2-substituted cyclobutanecarboxamides have demonstrated activity at both enzymes and receptors. For instance, the derivative DSC-79-BIS is known to be an inhibitor of the enzyme monoacylglycerol lipase (MAGL). nih.gov MAGL is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol. nih.gov Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol, which in turn modulates cannabinoid receptors and has potential therapeutic effects in a range of conditions, including neurological and inflammatory disorders. nih.govfrontiersin.org
Another 1,2-substituted derivative, MAZ1887, acts as an inhibitor of glycosylphosphatidylinositol (GPI)-anchor biosynthesis. nih.gov The GPI biosynthesis pathway is crucial for anchoring a wide variety of proteins to the cell surface in eukaryotes and is a potential target for antifungal and antiprotozoal drugs. nih.gov
In the realm of receptor modulation, the 1,2-substituted cyclobutanecarboxamide GPR132-A-8 has been shown to modulate the G protein-coupled receptor 132 (GPR132). nih.gov GPR132, also known as G2A, is involved in immune function and has been identified as a proton-sensing receptor that can also be activated by certain lipid metabolites. genecards.orgwikipedia.org
The following table summarizes the biological targets of these cyclobutanecarboxamide derivatives. It is important to reiterate that these findings are for substituted derivatives and not for this compound itself.
| Derivative Name | Substitution Pattern | Biological Target | Target Class | Potential Therapeutic Area |
| N-CDPCB | 1,1-substituted | Fat mass and obesity-associated protein (FTO) | Enzyme | Obesity, Metabolic Disorders |
| DSC-79-BIS | 1,2-substituted | Monoacylglycerol lipase (MAGL) | Enzyme | Neurological Disorders, Inflammation |
| MAZ1887 | 1,2-substituted | Glycosylphosphatidylinositol (GPI)-anchor biosynthesis | Enzyme Pathway | Fungal Infections |
| GPR132-A-8 | 1,2-substituted | G protein-coupled receptor 132 (GPR132) | Receptor | Immune Disorders |
Pathway Analysis using Network Pharmacology
Network pharmacology provides a systems-level understanding of drug action by analyzing the complex interactions between chemical compounds, their biological targets, and associated pathways. While a specific network pharmacology analysis for this compound is not available due to the lack of direct target identification, we can infer potential pathway interactions based on the known targets of its structural analogs.
The inhibition of FTO by a cyclobutanecarboxamide derivative suggests a potential link to pathways involved in RNA metabolism and epigenetic regulation . FTO is known to influence gene expression by demethylating N6-methyladenosine (m6A) in RNA, which can affect RNA stability, splicing, and translation. dovepress.com Dysregulation of the FTO pathway has been linked to obesity and various types of cancer. dovepress.commdpi.com Therefore, compounds targeting FTO could have broad effects on cellular processes regulated by post-transcriptional modifications.
The targeting of MAGL indicates a potential involvement in the endocannabinoid signaling pathway . MAGL is a central node in this pathway, controlling the levels of 2-arachidonoylglycerol, an endogenous ligand for cannabinoid receptors (CB1 and CB2). wikipedia.org This pathway is integral to regulating a multitude of physiological processes, including pain, mood, appetite, and immune function. mdpi.com Inhibition of MAGL enhances endocannabinoid signaling, which has been explored for its therapeutic potential in pain management and neurodegenerative diseases. frontiersin.org
Modulation of GPR132 points towards an interaction with G protein-coupled receptor (GPCR) downstream signaling pathways . genecards.org GPR132 is known to be involved in immune cell migration and the inflammatory response. nih.gov Activation of GPR132 can initiate intracellular signaling cascades that influence cell cycle progression and cytokine release. wikipedia.orgnih.gov
Finally, the inhibition of GPI-anchor biosynthesis suggests an impact on the GPI-anchor biosynthesis pathway . This is a multi-step process that occurs in the endoplasmic reticulum and is essential for the attachment of many proteins to the cell surface. nih.govgenome.jp These GPI-anchored proteins play diverse roles in cell adhesion, signal transduction, and immune recognition. nih.gov
The table below outlines the potential pathways that could be influenced by compounds based on the cyclobutanecarboxamide scaffold, as inferred from the targets of its known derivatives.
| Target | Associated Pathway | Key Biological Processes |
| FTO | RNA Demethylation, Epigenetic Regulation | Gene expression, adipogenesis, energy metabolism |
| MAGL | Endocannabinoid Signaling | Neurotransmission, inflammation, pain perception |
| GPR132 | GPCR Signaling | Immune response, cell migration, inflammation |
| GPI-anchor Biosynthesis | Protein Anchoring and Trafficking | Cell-cell interaction, signal transduction, membrane protein localization |
Future Directions and Interdisciplinary Research Opportunities
Integration with Advanced Materials Science
The rigid, four-membered ring of 2-aminocyclobutanecarboxamide offers a unique building block for the design of novel polymers and biomaterials with precisely controlled architectures. The conformational restriction imposed by the cyclobutane (B1203170) moiety can be exploited to create materials with enhanced thermal stability, specific mechanical properties, and predictable folding patterns.
Furthermore, the amino and carboxamide functional groups provide handles for further chemical modification, allowing for the attachment of other functional units or for cross-linking polymer chains. This versatility could be harnessed to create functional materials such as hydrogels for biomedical applications, membranes for separation technologies, or stimuli-responsive materials that change their properties in response to environmental cues.
Another avenue of exploration lies in the synthesis of foldamers, which are non-natural oligomers that mimic the structure of peptides and proteins. chemistryviews.org Cyclobutane β-amino acids are known to be useful building blocks for constructing helical foldamers. chemistryviews.org By analogy, oligomers of this compound could be designed to adopt stable, predictable secondary structures, such as helices or sheets. These foldamers could find applications in areas ranging from molecular recognition and catalysis to the development of new therapeutic agents.
The table below outlines potential research directions for the integration of this compound into advanced materials.
| Research Direction | Potential Application | Key Properties Conferred by Cyclobutane Ring |
| Polymer Synthesis | High-performance fibers, films, engineering plastics | Thermal stability, mechanical strength, defined chain conformation |
| Functional Materials | Hydrogels, separation membranes, stimuli-responsive materials | Cross-linking sites, tunable properties |
| Foldamer Design | Molecular recognition, catalysis, therapeutics | Stable secondary structures, predictable folding |
Novel Catalytic Methodologies for Sustainable Synthesis
The development of efficient and sustainable methods for the synthesis of this compound and its derivatives is crucial for unlocking their full potential. Traditional synthetic routes often require harsh reaction conditions, stoichiometric reagents, and multi-step procedures, which can be both costly and environmentally unfriendly. Modern catalytic approaches offer milder, more selective, and atom-economical alternatives.
Visible light photocatalysis has emerged as a powerful tool for the construction of complex organic molecules. nih.gov A photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins has been reported as a mild and scalable approach to access substituted cyclobutane α-amino acid derivatives. nih.govacs.org This methodology could potentially be adapted for the synthesis of precursors to this compound, offering a greener alternative to traditional thermal cycloadditions.
Transition metal catalysis also presents a wealth of opportunities for the stereoselective synthesis of functionalized cyclobutanes. Cobalt-catalyzed carbon-carbon bond forming reactions have been explored for the construction of enantioenriched cyclobutanes. researchgate.net Similarly, palladium-catalyzed C-H activation and arylation reactions have been employed in the synthesis of chiral cyclobutane keto acids, which could serve as versatile intermediates. nih.gov
The following table summarizes some of the novel catalytic methodologies that could be applied to the sustainable synthesis of this compound and its precursors.
| Catalytic Methodology | Catalyst/Reagent | Key Advantages | Potential Application in Synthesis |
| Visible Light Photocatalysis | Iridium or organic photocatalysts | Mild reaction conditions, high selectivity, scalability | [2+2] cycloaddition to form the cyclobutane ring |
| Transition Metal Catalysis | Cobalt complexes | Enantioselective C-C bond formation | Stereocontrolled synthesis of substituted cyclobutanes |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ / AgOAc | Wide substrate scope, functional group tolerance | Diversification of cyclobutane scaffolds |
| Tandem Amidation/Michael Addition | Base catalysis (e.g., DMAP) | Access to β-N-heterocyclic cyclobutane derivatives | Synthesis of functionalized cyclobutane precursors chemistryviews.org |
Expansion into Chemical Biology Applications
The constrained conformation of this compound makes it an attractive building block for the design of biologically active molecules, particularly peptidomimetics. nih.gov Peptidomimetics are small molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability to enzymatic degradation and better oral bioavailability. chemistryviews.org
By incorporating this compound into a peptide sequence, it is possible to introduce a rigid turn or bend, which can be crucial for binding to a biological target. This approach could be used to develop novel inhibitors of enzymes, modulators of protein-protein interactions, or ligands for receptors. The design of peptides that mimic antibody binding is an area of active research, with potential applications in targeted drug delivery. nih.gov
Furthermore, the unique three-dimensional shape of this compound can be exploited to probe the binding pockets of proteins and other biological macromolecules. By systematically varying the stereochemistry and substitution pattern of the cyclobutane ring, it may be possible to map out the steric and electronic requirements for binding, providing valuable information for drug design. The use of non-natural amino acids to investigate peptide-nucleic acid complexes is a testament to the power of this approach. researchgate.net
The table below highlights potential chemical biology applications of this compound.
| Application | Rationale | Potential Therapeutic Area |
| Peptidomimetics | The rigid cyclobutane scaffold can mimic peptide secondary structures and enhance metabolic stability. chemistryviews.orgnih.gov | Oncology, infectious diseases, metabolic disorders |
| Enzyme Inhibitors | The constrained conformation can lead to tight and selective binding to enzyme active sites. | Various, depending on the target enzyme |
| Probes for Molecular Recognition | The well-defined stereochemistry allows for the systematic probing of binding interactions. | Drug discovery, diagnostics |
| Targeted Drug Delivery | As part of a peptide mimic, it could target specific cell surface receptors for the delivery of therapeutic agents. nih.gov | Oncology, immunology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
